Home > Products > Screening Compounds P23306 > Lasofoxifene hydrochloride
Lasofoxifene hydrochloride - 180915-85-9

Lasofoxifene hydrochloride

Catalog Number: EVT-1221490
CAS Number: 180915-85-9
Molecular Formula: C28H31NO2.HCl
Molecular Weight: 450 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lasofoxifene HCl is the hydrochloride form of Lasofoxifene. Lasofoxifene is a selective estrogen receptor modulator (SERM) developed by Pfizer for the treatment of osteoporosis and vaginal atrophy.
Source and Classification

Lasofoxifene hydrochloride is classified under the category of synthetic compounds and belongs to the family of phenolic compounds. It is derived from the structural modifications of nafoxidine, another SERM. The compound is primarily synthesized in laboratory settings, utilizing various chemical reactions to achieve its specific molecular structure.

Synthesis Analysis

The synthesis of lasofoxifene hydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with 6-methoxy-2-phenyl-1-tetralone as a precursor.
  2. Reactions: A common method involves a Lewis acid-mediated three-component coupling reaction, where 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole react under specific conditions to form a triaryl compound. Subsequent iodocarbocyclization leads to the formation of lasofoxifene's core structure .
  3. Yield and Purification: The synthesis methods have been optimized for high yield and purity, often employing techniques such as hydrogenation and protective group strategies to facilitate the formation of the final product .
Molecular Structure Analysis

Lasofoxifene hydrochloride has a complex molecular structure characterized by:

  • Molecular Formula: C22_{22}H25_{25}ClN2_{2}O3_{3}
  • Molecular Weight: Approximately 384.89 g/mol
  • Key Functional Groups: The structure features a pyrrolidine moiety, which is crucial for its activity as a selective estrogen receptor modulator.

The structural analysis reveals that lasofoxifene's design allows it to interact selectively with estrogen receptors, influencing their activity based on the tissue type.

Chemical Reactions Analysis

Lasofoxifene hydrochloride undergoes several chemical reactions during its synthesis:

  1. Coupling Reactions: The initial step involves coupling reactions facilitated by Lewis acids, which promote the formation of carbon-carbon bonds.
  2. Hydrogenation: This reaction reduces double bonds within the molecule, critical for achieving the desired saturation levels in specific regions of the compound.
  3. Deprotection Steps: Various protective groups are used during synthesis to prevent unwanted reactions; these groups are removed at later stages to yield the final active compound .
Mechanism of Action

The mechanism of action for lasofoxifene hydrochloride primarily involves its interaction with estrogen receptors:

  • Selective Binding: Lasofoxifene selectively binds to estrogen receptors, mimicking estrogen in certain tissues (such as bone) while blocking it in others (like breast tissue).
  • Transcriptional Activity Modulation: Upon binding, it influences gene expression related to cell proliferation and apoptosis, thereby exerting its therapeutic effects against hormone-dependent cancers .

This dual action makes lasofoxifene a valuable candidate for treating conditions like breast cancer and osteoporosis.

Physical and Chemical Properties Analysis

Lasofoxifene hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to characterize its thermal stability and phase transitions .

Applications

Lasofoxifene hydrochloride has several significant applications in scientific research and medicine:

  1. Breast Cancer Treatment: As a selective estrogen receptor modulator, it is being studied for its efficacy in treating hormone-responsive breast cancers.
  2. Osteoporosis Management: It shows promise in maintaining bone density and reducing fracture risk in postmenopausal women.
  3. Research Tool: Lasofoxifene derivatives are utilized in research to explore estrogen receptor dynamics and pharmacological responses in various tissues .
Pharmacological Profile of Lasofoxifene Hydrochloride

Pharmacokinetic Properties

Absorption and Bioavailability Mechanisms

Lasofoxifene hydrochloride exhibits significantly enhanced oral bioavailability (~62% in rats) compared to earlier SERMs like raloxifene (<2%) and tamoxifen (<40%). This is attributed to its nonplanar tetrahydronaphthalene core, which reduces susceptibility to intestinal glucuronidation by UGT isoforms (UGT1A8, UGT1A10). Peak plasma concentrations (Cmax) occur within 6–7.3 hours post-dose, facilitated by its lipophilic structure that enhances intestinal absorption [1] [4] [5].

Table 1: Bioavailability Comparison of SERMs

CompoundOral BioavailabilityPrimary Limitation
Lasofoxifene~62%Low glucuronidation
Raloxifene<2%Extensive intestinal glucuronidation
Tamoxifen<40%Variable CYP2D6 metabolism

Distribution and Protein Binding Dynamics

Lasofoxifene has a large apparent volume of distribution (1350 L in postmenopausal women), indicating extensive tissue penetration. It is >99% protein-bound, primarily to albumin and α1-acid glycoprotein. This high binding limits free drug availability but supports sustained release into target tissues like bone and breast [4] [6] [9].

Metabolic Pathways and Enzymatic Interactions

Phase I metabolism involves oxidation by CYP3A4/CYP3A5 (major) and CYP2D6 (minor), generating catechol metabolites 5-hydroxylasofoxifene (5-OHLAS) and 7-hydroxylasofoxifene (7-OHLAS). These catechols undergo further oxidation to electrophilic o-quinones, trapped by glutathione (GSH) to form mono-/di-GSH conjugates. Phase II metabolism includes glucuronidation (UGT1A1, UGT1A3, UGT1A9) and methylation of catechols. In vitro studies show no significant inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 [2] [4] [7].

Table 2: Key Metabolic Pathways of Lasofoxifene

PhaseEnzymesPrimary MetabolitesReactive Intermediates
ICYP3A4, CYP2D65-OHLAS, 7-OHLASo-Quinones
IIUGTs (1A1, 1A3, 1A9)Glucuronides, sulfatesMethylated catechols
TrappingGSH conjugationMono-/di-GSH adductsDNA adducts (minor)

Elimination Half-Life and Clearance Patterns

Lasofoxifene has a prolonged terminal elimination half-life of ~150 hours (~6 days) due to extensive tissue distribution and protein binding. Apparent oral clearance (CL/F) is 6.6 L/hr, with excretion primarily fecal (94%) and minimal renal elimination (<2% unchanged drug) [4] [6] [8].

Pharmacodynamic Mechanisms

Selective Estrogen Receptor Modulation (SERM) Activity

Lasofoxifene binds to estrogen receptors (ERα/ERβ), inducing a conformational change that distorts Helix 12 (H12) of the ligand-binding domain. This prevents coactivator recruitment (e.g., NCOA1–3), enabling tissue-specific effects: agonist in bone (osteoblast activation) and antagonist in breast (suppression of ER+ cancer growth). Unlike triphenylethylene SERMs (e.g., tamoxifen), its naphthalene core allows unique ER interactions that enhance potency [1] [3] [9].

ERα and ERβ Binding Affinity and Selectivity

Lasofoxifene binds ERα with high affinity (IC50 = 1.5 nM), comparable to estradiol (IC50 = 4.8 nM) and 10-fold greater than raloxifene or tamoxifen. It shows moderate selectivity for ERα over ERβ (1.5–2×), crucial for bone and breast effects. The binding mode involves hydrogen bonding with Glu353/Arg394 and hydrophobic interactions in the ligand-binding pocket [1] [3] [5].

Tissue-Specific Agonist/Antagonist Effects

  • Bone: Agonist activity reduces osteoclast formation via RANKL suppression and increases osteoblast activity, improving bone mineral density (BMD) [6] [9].
  • Breast: Antagonist activity inhibits ER+ tumor proliferation (83% risk reduction in clinical trials) [6] [9].
  • Uterus: Partial agonist effects linked to endometrial hypertrophy in long-term use, though less stimulatory than tamoxifen [1] [6].
  • Liver: Agonist effects lower LDL cholesterol by upregulating hepatic LDL receptors [5] [9].

Table 3: Tissue-Specific Pharmacodynamics of Lasofoxifene

TissueEffectMechanismClinical Outcome
BoneAgonist↓ Osteoclastogenesis, ↑ BMDFracture risk reduction
BreastAntagonist↓ ER-driven transcription, ↓ cell proliferationInvasive breast cancer prevention
UterusPartial agonistVariable cofactor recruitmentEndometrial hypertrophy risk
LiverAgonist↑ LDL receptor expressionLDL cholesterol reduction

Properties

CAS Number

180915-85-9

Product Name

Lasofoxifene hydrochloride

IUPAC Name

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride

Molecular Formula

C28H31NO2.HCl

Molecular Weight

450 g/mol

InChI

InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H/t26-,28+;/m1./s1

InChI Key

SFWYWKVSAHDQRB-HBYDGSNJSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl

Synonyms

Lasofoxifene hydrochloride; (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

Canonical SMILES

C1CC[NH+](C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[Cl-]

Isomeric SMILES

C1CC[NH+](C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.